3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

Catalog No.
S1939068
CAS No.
480438-67-3
M.F
C27H24BrN3O2
M. Wt
502.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthrid...

CAS Number

480438-67-3

Product Name

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

IUPAC Name

N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide

Molecular Formula

C27H24BrN3O2

Molecular Weight

502.4 g/mol

InChI

InChI=1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H

InChI Key

VVSGFSHAUFPBFM-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-]
  • Bioconjugation

    BrEtPh+ possesses a phenanthridine core structure similar to Ethidium Bromide (EtBr), a well-known DNA stain. The acrylamide groups (CH2=CHC(O)NH-) attached to the phenanthridine core can potentially react with biomolecules like proteins or antibodies. This property allows BrEtPh+ to be explored for bioconjugation purposes, where it can be linked to biomolecules for various applications like targeted drug delivery or bioimaging [].

  • Photochemistry

    The presence of the acrylamide groups makes BrEtPh+ a photosensitive molecule. When exposed to light, these groups can undergo polymerization reactions. This property could be useful in designing light-responsive materials for applications in photolithography or the development of photoresists in microfabrication [].

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a complex organic compound characterized by its unique structure and properties. It features a phenanthridinium core, which is a polycyclic aromatic compound known for its fluorescent properties. The compound consists of two acryloylamino groups attached to the 3 and 8 positions of the phenanthridinium ring, alongside an ethyl group at the 5 position and a phenyl group at the 6 position. Its molecular formula is C₃₁H₃₃BrN₄O₂, and it has a molar mass of approximately 530.46 g/mol .

This compound is notable for its potential applications in various fields, including biochemistry, materials science, and medicinal chemistry. Its structure allows for significant interactions with biological molecules, making it a candidate for further research in drug development and diagnostic applications.

  • Potential skin and eye irritant: The cationic nature and acrylate groups might cause irritation upon contact.
  • Potential respiratory irritant: Inhalation of dust or aerosols containing BBPEB could irritate the respiratory tract.
  • Unknown flammability: Further investigation is needed to determine its flammability.

The chemical reactivity of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide can be attributed to the presence of the acryloyl groups, which are known to undergo polymerization reactions. These reactions can occur through free radical mechanisms, allowing the compound to form cross-linked networks when exposed to initiators or UV light.

Additionally, the bromide ion can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives. The compound's interactions with biological systems can also lead to hydrolysis or other transformations under physiological conditions .

The synthesis of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically involves several steps:

  • Formation of Phenanthridine Derivative: The initial step may involve synthesizing the phenanthridine core through cyclization reactions involving appropriate precursors.
  • Acryloylation: The introduction of acryloyl groups can be achieved through acylation reactions using acryloyl chloride or anhydrides in the presence of suitable bases.
  • Bromination: Finally, bromination can be performed to yield the bromide salt form of the compound.

These methods may vary based on specific laboratory protocols and available reagents .

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide has potential applications in several areas:

  • Fluorescent Probes: Due to its fluorescent properties, it may be used as a probe in biological imaging.
  • Polymer Production: The compound's ability to polymerize makes it useful in creating hydrogels or other polymeric materials.
  • Anticancer Agents: Its structural similarity to known anticancer compounds suggests potential use in cancer therapeutics.

Interaction studies involving 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically focus on its binding affinity with biomolecules such as DNA and proteins. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Preliminary studies indicate that similar compounds can intercalate into DNA strands, which may lead to disruptions in replication and transcription processes . This property is particularly valuable in designing targeted therapies for cancer treatment.

Several compounds share structural similarities with 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide:

Compound NameStructureNotable Features
Ethidium BromideEthidium BromideKnown for intercalating DNA; used as a nucleic acid stain.
Acridine OrangeAcridine OrangeFluorescent dye; used for staining nucleic acids and live cell imaging.
Propidium IodidePropidium IodideUsed for staining dead cells; cannot penetrate live cell membranes.

Uniqueness: What distinguishes 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide from these compounds is its dual functionality due to the presence of both acryloyl groups and a phenanthridinium core. This combination may enhance its reactivity and specificity towards biological targets compared to other dyes that primarily serve as nucleic acid stains.

Dates

Modify: 2023-08-16

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